1-(1-Naphthalenylmethoxy)benzotriazole

Descripción

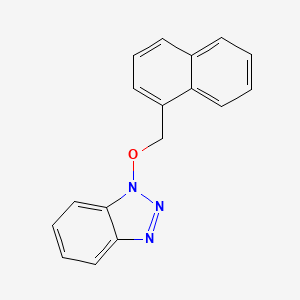

1-(1-Naphthalenylmethoxy)benzotriazole is a benzotriazole derivative featuring a methoxy-linked naphthalene substituent at the N-1 position. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring, widely studied for their versatility in organic synthesis, coordination chemistry, and bioactivity .

Propiedades

Fórmula molecular |

C17H13N3O |

|---|---|

Peso molecular |

275.3 g/mol |

Nombre IUPAC |

1-(naphthalen-1-ylmethoxy)benzotriazole |

InChI |

InChI=1S/C17H13N3O/c1-2-9-15-13(6-1)7-5-8-14(15)12-21-20-17-11-4-3-10-16(17)18-19-20/h1-11H,12H2 |

Clave InChI |

LABYLHDKTXLLHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CON3C4=CC=CC=C4N=N3 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2CON3C4=CC=CC=C4N=N3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Differences

Benzotriazole derivatives are classified based on substitution patterns (N-1 vs. N-2) and substituent electronic properties:

- 1-Substituted Derivatives: Exhibit benzenoid electronic structures, as seen in 1-(trimethoxysilylmethyl)benzotriazole . The naphthalenylmethoxy group in the target compound likely stabilizes the benzenoid form, enhancing resonance effects.

- 2-Substituted Derivatives: Adopt ortho-quinonoid structures (e.g., 2-(trimethoxysilylmethyl)benzotriazole), leading to distinct chemical shifts in NMR spectra (>100 ppm differences in ^15N shifts) .

Key Structural Analogs :

Thermal and Chemical Stability

Substituents critically influence stability:

- N-Carbamoyl Derivatives : 1-(N-Benzyloxycarbamoyl)benzotriazole decomposes via intermediate isocyanates, whereas methoxy/ethoxy analogs lack analogous pathways .

- Silicon-Containing Derivatives : Trimethoxysilyl groups enhance thermal resilience (e.g., 1-(trimethoxysilylmethyl)benzotriazole) .

The naphthalenylmethoxy group likely offers moderate thermal stability, intermediate between alkyl and aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.